N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide
Description
Properties
CAS No. |
64378-97-8 |
|---|---|
Molecular Formula |
C15H11ClF3NO3 |
Molecular Weight |
345.70 g/mol |
IUPAC Name |
N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C15H11ClF3NO3/c1-8(21)20-12-4-3-10(7-13(12)22)23-14-5-2-9(6-11(14)16)15(17,18)19/h2-7,22H,1H3,(H,20,21) |
InChI Key |
UTIDGAOWRWSDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the following key steps:
Step 1: Formation of the Phenoxy Intermediate
The starting material 2-chloro-4-(trifluoromethyl)phenol is reacted with an appropriate aryl halide or isocyanate derivative under nucleophilic substitution or coupling conditions. A common approach involves the nucleophilic aromatic substitution of 2-chloro-4-(trifluoromethyl)phenol with a chlorinated or activated phenyl derivative bearing a hydroxy or acetamide group.Step 2: Acetylation to Form the Acetamide
The hydroxyphenyl intermediate is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group at the para position relative to the phenoxy linkage.-
- Solvents: Non-chlorinated organic solvents such as dichloromethane or toluene are preferred to enhance solubility and reduce side reactions.
- Temperature: Reactions are typically conducted between 20°C and 60°C, carefully controlled to avoid exceeding 70°C to prevent decomposition or side reactions.
- Catalysts/Bases: Triethylamine or sodium carbonate is often used to facilitate deprotonation and nucleophilic attack during substitution steps.
Purification:
Intermediates and final products are purified by column chromatography using silica gel and recrystallization from solvents such as toluene or ethanol to achieve high purity.
Industrial Production Methods
For scale-up and industrial production, continuous flow nitration and substitution processes are employed to improve efficiency and selectivity. These methods utilize microreactors with mixed acid systems to achieve high conversion rates and reproducibility. Key industrial considerations include:
- Efficient heat management to control exothermic reactions.
- Use of droplet-based microreactors to optimize mixing and reaction kinetics.
- Continuous extraction and washing steps to remove acidic byproducts and impurities.
Reaction Scheme and Representative Procedure
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-Chloro-4-(trifluoromethyl)phenol + 4-chloro-3-trifluoromethylphenyl isocyanate | Dichloromethane, 20-60°C, triethylamine base | Phenoxy intermediate | Nucleophilic substitution forming phenoxy linkage |
| 2 | Phenoxy intermediate + Acetic anhydride | Toluene, 40-60°C | This compound | Acetylation of hydroxy group to acetamide |
Characterization and Quality Control
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Aromatic protons appear between δ 6.5–8.0 ppm; broad singlet at δ 9–10 ppm corresponds to hydroxyl proton; acetamide NH proton typically observed around δ 8–9 ppm.
- ^13C NMR: Carbonyl carbon of acetamide at ~170 ppm; aromatic carbons between 110–160 ppm.
- ^19F NMR: Singlet corresponding to trifluoromethyl group at δ -60 to -70 ppm.
-
- Amide C=O stretch at 1650–1680 cm⁻¹.
- Hydroxyl O–H stretch broad band at 3200–3500 cm⁻¹.
-
- Confirms molecular geometry, bond angles, and dihedral angles between aromatic rings (e.g., ~10.8° between acetamide and chloro-trifluoromethyl phenyl rings).
Purity and Yield Optimization
- Stoichiometric control (1:1 molar ratio) of reactants is critical to maximize yield.
- Temperature control (maintaining ~273 K in some steps) suppresses side reactions.
- Use of polar aprotic solvents (e.g., dichloromethane) enhances solubility and reaction rate.
- Post-reaction washing with saturated sodium bicarbonate removes acidic impurities.
- Final recrystallization from toluene or ethanol improves product purity.
Data Table: Molecular and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁ClF₃NO₃ |
| Molecular Weight | 345.70 g/mol |
| LogP (Partition Coefficient) | 5.46 |
| Polar Surface Area (PSA) | 62.05 Ų |
| CAS Number | 64378-97-8 |
Summary of Research Discoveries Related to Preparation
- The presence of the trifluoromethyl group and chloro substituent significantly influences the reactivity and selectivity during nucleophilic aromatic substitution steps.
- Multi-step synthesis involving phenol substitution followed by acetylation is the most reliable synthetic route.
- Continuous flow techniques and microreactor technology have been explored to improve industrial scalability, offering better heat and reaction control.
- Optimization of reaction parameters (solvent, temperature, base) directly correlates with improved yields and purity, which is critical for downstream biological testing.
- Characterization by NMR, IR, and X-ray crystallography confirms the structural integrity of the synthesized compound, ensuring reproducibility.
Chemical Reactions Analysis
Reaction Types and Mechanisms
1.1 Nucleophilic Substitution
The compound’s chlorine atom at the 2-position of the phenoxy ring is highly reactive, making it susceptible to nucleophilic substitution. This reaction typically involves the replacement of chlorine by nucleophilic agents (e.g., hydroxide, amines, or other oxygen/nitrogen nucleophiles), facilitated by electron-withdrawing groups like the trifluoromethyl substituent.
1.2 Hydrolysis Reactions
While not explicitly detailed in the provided sources, the acetamide group (–NHCOCH₃) in the compound’s structure may undergo hydrolysis under acidic or basic conditions to form carboxylic acids or their salts. This reaction pathway is common in benzamide derivatives and could be relevant for modifying the compound’s biological activity.
Characterization Techniques
Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁ClF₃NO₃ | |
| Molecular Weight | 345.70 g/mol | |
| CAS Registry Number | 64378-97-8 | |
| Synonyms | N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide |
Comparative Analysis with Related Compounds
Scientific Research Applications
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide involves its interaction with specific molecular targets. For instance, in its role as an insecticide, it inhibits chitin synthesis, disrupting the growth and development of insects . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The dichloro compound likely follows a pathway similar to , using chloroacetic acid and halogenated precursors under reflux conditions.
- Palladium-catalyzed coupling (e.g., ) enables aryl group diversification but requires specialized catalysts.
Physicochemical and Spectral Properties
Table 3: Comparative Physicochemical Data
| Compound | Melting Point (°C) | ¹H-NMR (δ, ppm) | MS (M⁺) | |
|---|---|---|---|---|
| Methoxyphenyl-substituted quinazolinone | 228–230 | Not reported | N/A | |
| Iodo-hydrazide derivative | 204–209 | 3.58 (s, CH2-CO), 7.14–7.86 (ArH) | 599 |
Key Observations :
- Melting points correlate with crystallinity and intermolecular forces; the dichloro analog is expected to exhibit a higher mp than iodo derivatives due to stronger halogen interactions.
- Spectral data (e.g., ¹H-NMR in ) suggest characteristic signals for sulfanyl-acetic acid (δ ~3.58 ppm) and aromatic protons (δ ~7.14–7.86 ppm).
Biological Activity
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide, also known by its CAS number 64378-97-8, is a compound of significant interest due to its potential biological activities. This article explores its molecular properties, biological effects, and relevant case studies.
Molecular Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁ClF₃NO₃ |
| Molecular Weight | 345.70 g/mol |
| LogP | 5.46 |
| Polar Surface Area | 62.05 Ų |
These properties indicate a relatively lipophilic nature, which may influence its absorption and distribution in biological systems.
This compound has been studied for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission and their inhibition can have therapeutic implications, especially in neurodegenerative diseases like Alzheimer's.
Inhibition Studies
Research indicates that similar compounds with trifluoromethyl groups exhibit varying degrees of inhibition on AChE and BuChE:
- IC₅₀ Values :
- AChE: Ranges from 27.04 µM to 106.75 µM
- BuChE: Ranges from 58.01 µM to 277.48 µM
These values suggest that derivatives of this compound could potentially be effective in modulating cholinergic activity, which is beneficial in conditions characterized by cholinergic deficits .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that compounds with similar structures often exhibit significant antibacterial properties, which could be explored further with this compound.
Cytotoxicity
Preliminary studies indicate that compounds with related structures can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have shown IC₅₀ values less than those of established chemotherapeutics like doxorubicin, indicating a promising avenue for cancer treatment research .
Case Studies
- Enzyme Inhibition : A study evaluated the enzyme inhibitory effects of various phenolic compounds, including those with trifluoromethyl substitutions. The results indicated that certain derivatives were more potent than traditional inhibitors used clinically .
- Antimicrobial Activity : Research focused on the antibacterial efficacy of phenoxy-containing compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could similarly possess these properties .
- Cytotoxicity Against Cancer Cells : A series of analogues were tested for their cytotoxic effects on various cancer cell lines. The findings revealed that modifications to the phenolic structure significantly influenced their potency, highlighting the importance of structure-activity relationships in drug design .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a substituted phenol (e.g., 2-chloro-4-trifluoromethylphenol) with an acetamide-bearing aryl halide under basic conditions. For example, triethylamine in dichloromethane at low temperatures (273 K) facilitates deprotonation and nucleophilic attack (Fig. 1, ). Purification often employs column chromatography for intermediates and recrystallization from solvents like toluene for final product isolation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- Methodological Answer :
- NMR : and NMR identify aromatic protons (δ 6.5–8.0 ppm), hydroxyl (δ 9–10 ppm, broad), and acetamide carbonyl (δ ~170 ppm). The trifluoromethyl group appears as a singlet in NMR (δ -60 to -70 ppm).
- IR : Stretching vibrations for amide (1650–1680 cm) and hydroxyl (3200–3500 cm) groups are diagnostic .
- X-ray crystallography resolves bond angles and dihedral angles between aromatic planes (e.g., 10.8° for acetamide group vs. chloro-fluoro benzene ring ).
Q. How do researchers optimize reaction yields for this compound, and what factors influence scalability?
- Methodological Answer : Yield optimization focuses on stoichiometric control (1:1 molar ratios of reactants), temperature modulation (e.g., maintaining 273 K to suppress side reactions), and solvent selection (polar aprotic solvents like dichloromethane enhance solubility). Scalability challenges include managing exothermic reactions and ensuring efficient extraction/washing steps (e.g., saturated NaHCO to remove acidic byproducts) .
Advanced Questions
Q. How can hydrogen-bonding networks in the crystal lattice of this compound be experimentally mapped, and what functional groups dominate these interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions. For example, N–H···O hydrogen bonds (2.8–3.0 Å) between the amide group and hydroxyl oxygen stabilize 1D chains along the c-axis. Weak C–H···O interactions (3.2–3.5 Å) further contribute to packing . Computational tools like Mercury or CrystalExplorer visualize these networks .
Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Discrepancies arise from solvent effects, conformational flexibility, or dynamic processes. Strategies include:
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models to simulate NMR shifts.
- Variable-temperature NMR to assess rotational barriers of the phenoxy group.
- 2D NMR (HSQC, HMBC) to confirm through-space correlations .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the adjacent phenoxy ring, directing electrophilic substitution to the para position. Its steric bulk may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura), necessitating bulky ligands (e.g., SPhos) or elevated temperatures .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours.
- HPLC-MS monitors degradation products (e.g., hydrolysis of the amide bond or phenoxy linkage).
- Thermogravimetric analysis (TGA) evaluates thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
